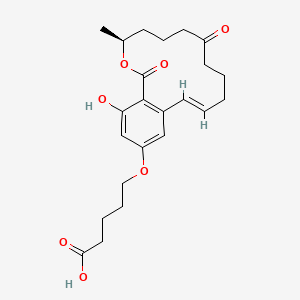![molecular formula C52H49ClN8O6S B12382622 methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese eines so komplexen Moleküls umfasst in der Regel mehrere Schritte, darunter die Bildung verschiedener Zwischenprodukte. Jeder Schritt würde spezifische Reagenzien, Katalysatoren und Bedingungen erfordern. Zum Beispiel könnte die Synthese Folgendes umfassen:
- Bildung der Kernstruktur durch Cyclisierungsreaktionen.
- Einführung von funktionellen Gruppen durch Substitutions- oder Additionsreaktionen.
- Schutz- und Entschützungsschritte, um selektive Reaktionen zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion einer solchen Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungstechniken und skalierbarer Reaktionsbedingungen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen oder Entfernung von Wasserstoffatomen.
Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Addition: Addition von Atomen oder Gruppen an Doppel- oder Dreifachbindungen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien könnten Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff) umfassen. Die Reaktionsbedingungen würden je nach der spezifischen Transformation variieren, einschließlich Temperatur, Druck und Lösungsmittelwahl.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden von den verwendeten spezifischen Reagenzien und Bedingungen abhängen. Zum Beispiel könnte die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte die Verbindung als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Umwandlungen verwendet werden.
Biologie
In der Biologie könnte die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle, Antikrebs- oder Enzyminhibitionseigenschaften.
Medizin
In der Medizin könnte die Verbindung als potenzieller Medikamentenkandidat untersucht werden, wobei der Fokus auf Pharmakokinetik, Pharmakodynamik und therapeutische Wirksamkeit liegt.
Industrie
In der Industrie könnte die Verbindung Anwendungen bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen oder als Katalysator in chemischen Prozessen finden.
5. Wirkmechanismus
Der Wirkmechanismus würde von dem spezifischen biologischen oder chemischen Kontext abhängen, in dem die Verbindung verwendet wird. Wenn die Verbindung beispielsweise als Enzyminhibitor wirkt, könnte sie an das aktive Zentrum des Enzyms binden und so die Substratbindung und die anschließende Katalyse verhindern. Molekulare Ziele und beteiligte Signalwege würden durch experimentelle Studien wie Bindungsassays, Kristallographie und computergestützte Modellierung identifiziert.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, and computational modeling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen könnten andere komplexe organische Moleküle mit ähnlichen funktionellen Gruppen oder strukturellen Motiven umfassen. Beispiele könnten sein:
Einzigartigkeit
Die Einzigartigkeit der Verbindung könnte durch den Vergleich ihrer spezifischen biologischen Aktivitäten, ihrer chemischen Reaktivität oder ihrer physikalischen Eigenschaften mit denen ähnlicher Verbindungen hervorgehoben werden. Zum Beispiel könnte sie eine höhere Bindungsaffinität für ein bestimmtes Enzym aufweisen oder eine größere Stabilität unter bestimmten Bedingungen zeigen.
Eigenschaften
Molekularformel |
C52H49ClN8O6S |
|---|---|
Molekulargewicht |
949.5 g/mol |
IUPAC-Name |
methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C52H49ClN8O6S/c1-29(2)23-38-24-37-21-22-58(27-43(37)61(51(38)66)41-19-20-45(63)59(26-41)28-46(64)67-6)50(65)36-9-7-33(8-10-36)34-13-17-40(18-14-34)54-44(62)25-42-49-57-56-32(5)60(49)52-47(30(3)31(4)68-52)48(55-42)35-11-15-39(53)16-12-35/h7-20,24,26,29,42H,21-23,25,27-28H2,1-6H3,(H,54,62)/t42-/m0/s1 |
InChI-Schlüssel |
OKMMCOVMIZQGDT-WBCKFURZSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)N6CCC7=C(C6)N(C(=O)C(=C7)CC(C)C)C8=CN(C(=O)C=C8)CC(=O)OC)C9=CC=C(C=C9)Cl)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)N6CCC7=C(C6)N(C(=O)C(=C7)CC(C)C)C8=CN(C(=O)C=C8)CC(=O)OC)C9=CC=C(C=C9)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


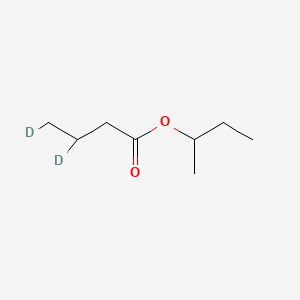

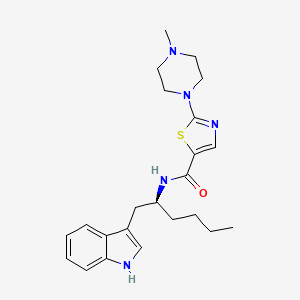
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
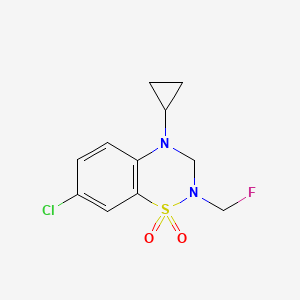
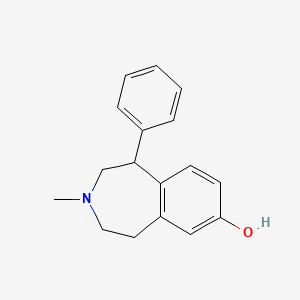

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
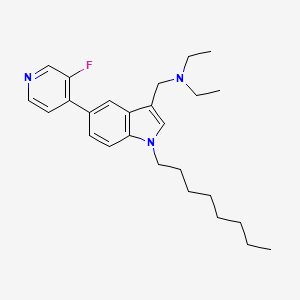
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)


